Fmoc-homoArg(Mtr)-OH

CAS No.:

Cat. No.: VC17608806

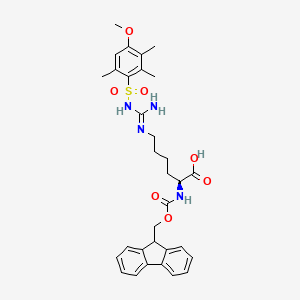

Molecular Formula: C32H38N4O7S

Molecular Weight: 622.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H38N4O7S |

|---|---|

| Molecular Weight | 622.7 g/mol |

| IUPAC Name | (2S)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

| Standard InChI | InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m0/s1 |

| Standard InChI Key | MYPHFLRAJFYMDO-MHZLTWQESA-N |

| Isomeric SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |

| Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-homoArg(Mtr)-OH (IUPAC name: N-(fluorenylmethoxycarbonyl)-L-homoarginine) has the molecular formula C<sub>31</sub>H<sub>36</sub>N<sub>4</sub>O<sub>7</sub>S and a molecular weight of 608.7 g/mol . Its structure comprises:

-

Fmoc group: A base-labile protecting group removed under mild alkaline conditions (e.g., piperidine), ensuring compatibility with SPPS .

-

Mtr group: A side-chain protector requiring stronger acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage, offering intermediate stability compared to other arginine protectors like Pbf or Pmc .

-

Homoarginine backbone: An arginine analog with an extended side chain (additional CH<sub>2</sub> group), altering steric and electronic interactions in peptide sequences .

Table 1: Key Structural Features of Fmoc-homoArg(Mtr)-OH

| Feature | Description |

|---|---|

| Fmoc Group | Protects α-amino group; cleaved with 20% piperidine in DMF. |

| Mtr Group | Protects guanidino side chain; removed with TFA + scavengers (e.g., EDT). |

| Backbone | Homoarginine (6-carbon side chain vs. arginine’s 5-carbon). |

Synthesis and Deprotection Strategies

Synthetic Routes

The synthesis of Fmoc-homoArg(Mtr)-OH involves sequential protection of the homoarginine backbone:

-

Side-Chain Protection:

-

α-Amino Protection:

Industrial-scale production employs automated synthesizers and high-performance liquid chromatography (HPLC) for purification, ensuring high yields and minimal byproducts .

Deprotection Kinetics

The Mtr group exhibits slower acidolytic cleavage compared to Pbf or Pmc, necessitating prolonged TFA exposure (typically 2–4 hours) . This limits its use to peptides with ≤2 arginine residues to avoid side reactions (e.g., aspartimide formation) .

Table 2: Deprotection Rates of Arginine Protecting Groups

| Protecting Group | Acid Lability | Cleavage Conditions | Use Case |

|---|---|---|---|

| Mtr | Moderate | TFA + scavengers, 2–4 hours | Peptides with 1–2 Arg residues |

| Pbf | High | TFA + scavengers, 1–2 hours | Complex multi-Arg peptides |

| Tos | Low | HF, harsh conditions | Rare due to toxicity |

Applications in Peptide Science

Peptide Synthesis

Fmoc-homoArg(Mtr)-OH serves as a critical building block for incorporating homoarginine into peptides. Its extended side chain enhances:

-

Proteolytic Stability: Resists enzymatic degradation better than arginine-containing peptides .

-

Receptor Specificity: Modulates interactions with targets like G-protein-coupled receptors (GPCRs) due to altered hydrogen-bonding networks .

Biological Activity

Peptides featuring homoarginine demonstrate:

-

Antimicrobial Properties: Disrupt bacterial membranes via electrostatic interactions with lipid bilayers .

-

Vasomodulatory Effects: Influence nitric oxide pathways, potentially aiding cardiovascular therapeutics .

Interaction Studies

Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) leverage Fmoc-homoArg(Mtr)-OH-derived peptides to:

Comparative Analysis with Analogous Compounds

Fmoc-Arg(Mtr)-OH vs. Fmoc-homoArg(Mtr)-OH

While both compounds share the Mtr group, homoarginine’s extended side chain confers distinct advantages:

-

Increased Hydrophobicity: Alters peptide solubility and aggregation propensity.

-

Enhanced Bioavailability: Improved membrane permeability in cell-based assays .

Functional Trade-offs

| Parameter | Fmoc-homoArg(Mtr)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|

| Deprotection Time | 2–4 hours (TFA) | 1–2 hours (TFA) |

| Side Chain Length | 6-carbon | 5-carbon |

| Typical Use | Stable peptides, fewer Arg | Complex peptides, multi-Arg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume